3-(5-Bromo-2-chlorophenyl)-1H-pyrazol-4-amine
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Overview
Description
3-(5-Bromo-2-chlorophenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-chlorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 5-bromo-2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-chlorophenyl)-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and other derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, and various halides are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, amines, and biaryl compounds. These products can have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-(5-Bromo-2-chlorophenyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-chlorophenyl)-1H-pyrazole
- 3-(5-Bromo-2-chlorophenyl)-1H-pyrazol-5-amine
- 3-(5-Bromo-2-chlorophenyl)-1H-pyrazol-4-carboxamide
Uniqueness
3-(5-Bromo-2-chlorophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms can enhance its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C9H7BrClN3 |
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Molecular Weight |
272.53 g/mol |
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H7BrClN3/c10-5-1-2-7(11)6(3-5)9-8(12)4-13-14-9/h1-4H,12H2,(H,13,14) |
InChI Key |
CGABXIKWVNMXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=C(C=NN2)N)Cl |
Origin of Product |
United States |
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